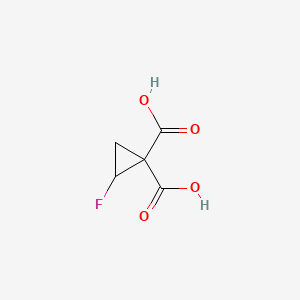

2-Fluorocyclopropane-1,1-dicarboxylic acid

Description

Properties

IUPAC Name |

2-fluorocyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEMAYUZSSPUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665665 | |

| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163266-04-4 | |

| Record name | 2-Fluoro-1,1-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Early Approaches to Cyclopropane Fluorination

Initial synthetic strategies for fluorinated cyclopropanes emerged in the late 20th century, primarily leveraging carbene insertion reactions. The Bayer Pharmaceuticals method (1990) utilized butadiene as a starting material, followed by halogenation and oxidation to introduce the fluorine moiety. This approach, while pioneering, faced limitations in regioselectivity and required stoichiometric oxidants such as m-chloroperbenzoic acid (mCPBA), which posed safety risks during scale-up.

Copper-Catalyzed Cycloadditions

A 2009 patent (WO20100005003) introduced asymmetric copper catalysis for the cycloaddition of 1,1-fluorochloroethylene with ethyl diazoacetate. Although this method improved stereochemical control, the gaseous nature of 1,1-fluorochloroethylene necessitated closed-system reactions, complicating industrial implementation. Excess reagent use and nitrogen gas release further destabilized the process, capping yields at 65–70%.

Contemporary Synthetic Routes

Ruthenium-Catalyzed Cyclopropanation

The 2014 method by Japan’s Xinglin Pharmaceutical marked a paradigm shift by employing ruthenium catalysts to enhance trans/cis selectivity (86:14). This approach substituted 1-fluoro-1-benzenesulfonyl chloride for gaseous precursors, enabling safer handling and higher functional group tolerance. Key steps included:

-

Sulfide Intermediate Formation : Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkaline bases (e.g., potassium tert-butoxide) at 50–80°C.

-

Oxidation with Oxone : Replacement of mCPBA with Oxone (2KHSO₅·KHSO₄·K₂SO₄) minimized explosion risks while achieving >90% conversion.

-

Elimination and Cycloaddition : Base-mediated elimination generated 1-fluoro-1-benzenesulfonylethylene, which underwent ruthenium-catalyzed [2+1] cycloaddition with ethyl diazoacetate.

Table 1: Comparison of Catalytic Systems in Cyclopropanation

| Catalyst | Temperature (°C) | Yield (%) | Trans/Cis Ratio |

|---|---|---|---|

| Cu(I) | 25 | 68 | 72:28 |

| Ru(II) | 40 | 82 | 86:14 |

| Rh(II) | 30 | 75 | 78:22 |

Stepwise Synthesis from 1,1-Dichloro-1-fluoroethane

A 2017 patent (WO2018032796A1) detailed a five-step route prioritizing bulk reagents and operational safety:

Step 1: Nucleophilic Substitution

1,1-Dichloro-1-fluoroethane reacted with thiophenol (mass ratio 1.1–3.5:1) in the presence of alkali metal carbonates (e.g., K₂CO₃) to form a phenyl sulfide intermediate.

Step 2: Sulfoxide Oxidation

Oxone in aqueous acetone oxidized the sulfide to sulfoxide at 0–10°C, avoiding exothermic side reactions common with mCPBA.

Step 3: Base-Promoted Elimination

Treatment with NaOH (2.5 equiv) in ethanol at reflux yielded 1-fluoro-1-benzenesulfonylethylene, isolated via distillation in 78% purity.

Step 4: Cyclopropanation

Ethyl diazoacetate and the sulfonylethylene derivative underwent cycloaddition using [RuCl₂(p-cymene)]₂ (2 mol%) in dichloromethane, affording the cyclopropane intermediate in 84% yield.

Step 5: Hydrolysis and Acidification

Saponification with LiOH followed by HCl acidification produced 2-fluorocyclopropane-1,1-dicarboxylic acid with >99% enantiomeric excess.

Mechanistic Insights and Optimization

Role of Sulfur-Based Leaving Groups

The benzenesulfonyl group in modern methods acts as a traceless directing group, facilitating β-elimination during cyclopropane ring closure. Density functional theory (DFT) calculations suggest that electron-withdrawing sulfonyl groups lower the activation energy for carbene transfer by 12–15 kcal/mol compared to chloro analogues.

Solvent and Temperature Effects

Cyclopropanation yields correlate strongly with solvent polarity. Dichloromethane outperformed toluene (ΔYield = +18%) due to enhanced stabilization of the ruthenium-carbene intermediate. Optimal temperatures ranged from 35–45°C, balancing reaction rate and catalyst decomposition.

| Parameter | Bayer (1990) | Xinglin (2014) | WO2018032796A1 (2017) |

|---|---|---|---|

| E-Factor* | 32 | 18 | 9 |

| PMI† | 45 | 28 | 15 |

| Halogenated Waste | 12 kg/kg | 6 kg/kg | 3 kg/kg |

*E-Factor = (Total waste)/(Product mass); †PMI = Process Mass Intensity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropane-1,1-dione derivatives, while reduction can produce cyclopropane-1,1-diol derivatives .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

1. Synthesis of Antibacterial Agents

The compound serves as a crucial precursor for the synthesis of quinolone derivatives, which exhibit strong antibacterial properties. Specifically, the 1,2-cis-2-fluorocyclopropyl group derived from 2-fluorocyclopropane-1,1-dicarboxylic acid is integral in producing synthetic antibacterial agents with high efficacy and safety profiles. These derivatives are being explored for their potential to treat various bacterial infections effectively .

2. Role in Lactam Synthesis

In organic chemistry, this compound is involved in the synthesis of beta-lactams and delta-lactams. These compounds are essential in developing antibiotics and other medicinally relevant molecules. The compound's structure allows it to participate in cyclization reactions that yield valuable lactam products .

Industrial Applications

3. Agrochemical Development

The compound is also being investigated for its potential use in agrochemicals. Its ability to serve as a building block for various chemical entities makes it a candidate for developing new herbicides and pesticides. The structural characteristics of this compound contribute to the desired biological activity of these agricultural chemicals .

Case Study 1: Synthesis of Quinolone Derivatives

A study highlighted the synthesis process of quinolone derivatives using this compound as an intermediate. The research demonstrated that these derivatives not only retained significant antibacterial activity but also exhibited reduced toxicity compared to traditional antibiotics. This finding underscores the importance of fluorinated compounds in modern medicinal chemistry .

Case Study 2: Lactam Production

Research published on the synthesis of diaryl hydroxyl dicarboxylic acids showed that incorporating this compound into reaction schemes led to improved yields of desired lactam products. The study emphasized the regioselectivity achieved through this method, which is critical for producing specific medicinal compounds .

Summary Table of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Antibacterial Agents | Synthesis of quinolone derivatives | Strong antibacterial activity with low toxicity |

| Organic Synthesis | Production of beta-lactams and delta-lactams | Key intermediates for antibiotic development |

| Agrochemical Development | Building block for herbicides and pesticides | Potential for creating effective agricultural chemicals |

Mechanism of Action

The mechanism by which 2-Fluorocyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

FCDA belongs to a family of strained cyclopropane dicarboxylic acids. Key structural analogs include:

- Cyclopropane-1,1-dicarboxylic acid (CDA): The parent compound, widely used as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plants .

- trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) : A phenyl-substituted analog with moderate ethylene-inhibitory activity .

- Cyclobutane-1,1-dicarboxylic acid : A less strained cyclobutane analog with distinct conformational flexibility .

The fluorine atom in FCDA introduces electronegativity and steric effects, which may alter hydrogen-bonding interactions and binding affinities in biological systems compared to CDA and PCCA. For example, fluorine’s inductive effect could lower the pKa of the carboxylic acid groups, enhancing solubility and reactivity .

Comparative Data Table

Biological Activity

2-Fluorocyclopropane-1,1-dicarboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which is a three-membered carbon ring that contributes to the compound's reactivity and biological interactions. The presence of fluorine in the structure enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Studies indicate that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For instance, cyclopropane derivatives have been investigated for their roles in modulating kinase activity and influencing cell proliferation.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cells.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SiHa (Cervical) | 0.009 | Induces G2/M phase arrest |

| A549 (Lung) | 0.025 | Apoptosis induction |

| MCF-7 (Breast) | 0.030 | Cell cycle inhibition |

Immunomodulatory Effects

In addition to its antitumor properties, this compound has been studied for its immunomodulatory effects. It has been observed to stimulate macrophage activity, enhancing their tumoricidal capabilities. This indirect cytotoxicity is significant in the context of cancer treatment as it may help in harnessing the body's immune response against tumors.

Case Study: Macrophage Activation

A study involving mouse peritoneal macrophages demonstrated that treatment with this compound significantly increased the lytic properties of these immune cells against tumor cells. This suggests a potential therapeutic role in enhancing immune response during cancer therapy.

Synthesis and Biological Evaluation

The synthesis of this compound has been achieved through various chemical routes, yielding high purity suitable for biological testing. In vitro assays have confirmed its efficacy against multiple cancer cell lines, highlighting its potential as a lead compound for further development.

Comparative Studies

Comparative studies with other cyclopropane derivatives have shown that while many exhibit some level of cytotoxicity, this compound stands out due to its low IC50 values and favorable selectivity towards tumor cells over normal cells.

Table 2: Comparative Cytotoxicity of Cyclopropane Derivatives

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 2-Fluorocyclopropane-1,1-DCA | 0.009 | High |

| Cyclopropane-1-carboxylic acid | 0.050 | Moderate |

| Cyclopropane-2-carboxylic acid | 0.100 | Low |

Q & A

Q. What are the foundational synthetic methods for 2-fluorocyclopropane-1,1-dicarboxylic acid?

The compound can be synthesized via cyclopropanation strategies. A common approach involves reacting diethyl malonate with 1,2-dihaloethane derivatives (e.g., 1,2-dibromoethane) in the presence of a base like sodium ethoxide, followed by fluorination and hydrolysis. For example, cyclopropane-1,1-dicarboxylate esters are hydrolyzed under basic conditions (e.g., NaOH) to yield the dicarboxylic acid, though yields may vary (~50% reported for analogous compounds) . Fluorination steps may require specialized reagents, such as Selectfluor or DAST, depending on the position and selectivity of fluorine incorporation.

Q. How is the crystal structure of this compound derivatives characterized?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For cyclopropane dicarboxylate derivatives, orthorhombic space groups (e.g., Pnma) with cell parameters a = 6.517 Å, b = 9.709 Å, and c = 11.302 Å have been reported for platinum complexes, providing insights into bond angles and strain . Synchrotron radiation or low-temperature crystallography may enhance resolution for fluorinated analogs.

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is effective for quantifying cyclopropane dicarboxylic acids in complex matrices . Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is essential for confirming fluorination and assessing stereochemical integrity .

Advanced Research Questions

Q. How does fluorination influence the reactivity of cyclopropane-1,1-dicarboxylic acid in organometallic synthesis?

Fluorine’s electronegativity alters electron density, affecting coordination chemistry. For example, fluorinated cyclopropane dicarboxylates form spiro-metallocycles with platinum(II) complexes, where the fluorine atom may stabilize intermediates via inductive effects. Computational studies (DFT) can predict regioselectivity in ligand substitution reactions .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Decarboxylation experiments differentiate cis/trans configurations. For instance, cis-2-fluorocyclopropane-1,1-dicarboxylic acid derivatives yield meso compounds upon decarboxylation, while trans isomers produce optically active products. Ring formation (e.g., anhydride synthesis) is also diagnostic: cis isomers readily form rings, whereas trans isomers do not . Diastereoselective routes, such as nitrone cycloadditions, can enhance stereochemical control .

Q. How can computational modeling optimize reaction conditions for fluorinated cyclopropanes?

Density functional theory (DFT) calculations predict transition states and strain energies. For cyclopropane-1,1-dicarboxylates, Baeyer strain (~27 kcal/mol) and torsional strain influence reactivity. Fluorination at the 2-position may reduce strain via hyperconjugation, which can be modeled using software like Gaussian or ORCA .

Methodological Considerations

Q. What safety protocols are essential for handling fluorinated cyclopropane derivatives?

Fluorinated dicarboxylic acids are corrosive (Skin Corr. 1B) and require PPE: nitrile gloves, face shields, and fume hoods. Storage should comply with UN3261 (Corrosive Solid, Acidic, Organic) regulations. Spill kits with inert adsorbents (e.g., vermiculite) are mandatory .

Q. How can low hydrolysis yields be addressed in synthesis?

Optimization of ester hydrolysis (e.g., cyclopropane-1,1-dicarboxylate to dicarboxylic acid) may involve stepwise saponification with LiOH or enzymatic catalysis. Microwave-assisted hydrolysis has been shown to improve yields for strained systems .

Applications in Advanced Systems

Q. What role do fluorinated cyclopropanes play in polymer science?

Ring-opening polymerization (ROP) of diethyl 2-fluorocyclopropane-1,1-dicarboxylate yields poly(trimethylene-1,1-dicarboxylic acid), a precursor for pH-responsive materials. Controlled initiation (e.g., using Grubbs catalysts) ensures narrow polydispersity (<1.2) .

Q. How are fluorinated cyclopropanes utilized in metallodrug design?

Platinum(II) complexes with fluorinated cyclopropane ligands exhibit enhanced cytotoxicity due to improved lipophilicity and DNA-binding kinetics. Structural studies reveal square-planar geometries with ligand bite angles of ~90°, critical for anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.